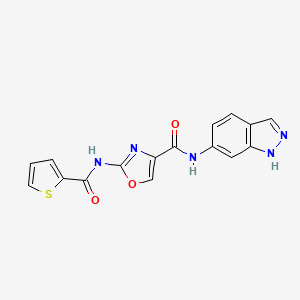

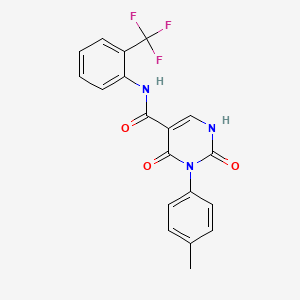

![molecular formula C18H14F3NOS B2834820 1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde CAS No. 338416-41-4](/img/structure/B2834820.png)

1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde” is a chemical compound . It is used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II .

Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of this compound are provided .Applications De Recherche Scientifique

Catalysis and Synthesis

Palladacycles with Indole Cores as Catalysts : Indole-derived compounds, such as 1-pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, have been synthesized and used to create palladacycles. These complexes, featuring an indole core, have shown efficiency as catalysts in Suzuki–Miyaura coupling and allylation reactions. The research highlights the potential of indole-based compounds in catalysis and synthesis applications (Singh et al., 2017).

Synthesis of Benzo[f]indole Derivatives : Another study explored the synthesis of 1-methyl-1H-benzo[f]indole-4,9-dione derivatives using a palladium-catalyzed reaction, indicating the versatility of indole-derived compounds in synthesizing heterocyclic structures with potential applications in materials science and pharmaceuticals (Nadji-Boukrouche et al., 2015).

Copper-Catalyzed Benzannulation for Synthesis : A copper-catalyzed formal [3+1+2] benzannulation process using indole-3-carbaldehydes has been developed, yielding a variety of carbazoles and indoles. This method emphasizes the role of indole derivatives in creating polycyclic compounds, which could be relevant for materials and medicinal chemistry (Guo et al., 2020).

Heterocyclic Compound Synthesis

Pummerer-type Cyclization for Heteroaromatics : The Pummerer-type cyclization reaction has been employed to synthesize heteroaromatic analogues of tetrahydroisoquinoline, demonstrating the synthetic utility of sulfur-containing indole derivatives in constructing complex heterocyclic systems with potential biological activity (Horiguchi et al., 2004).

Synthesis of Triazole Integrated Schiff Bases : Indole and triazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, showcasing the potential of indole-based compounds in developing therapeutic agents (Kate et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

1-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NOS/c1-22-16-8-3-2-7-14(16)15(10-23)17(22)24-11-12-5-4-6-13(9-12)18(19,20)21/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTNKGSETHERIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1SCC3=CC(=CC=C3)C(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

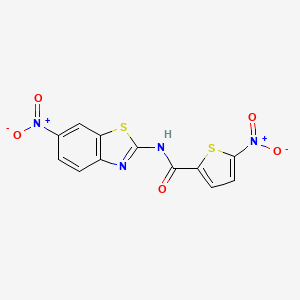

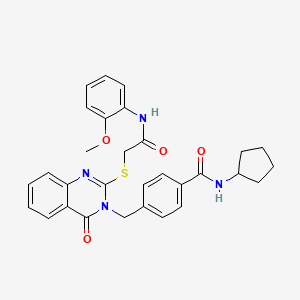

![N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2834737.png)

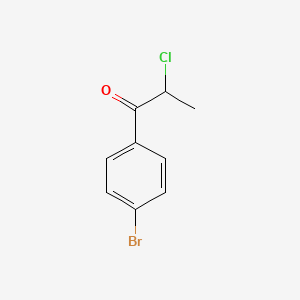

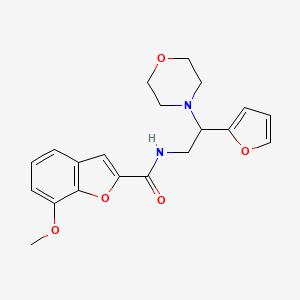

![N,N-diethyl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2834742.png)

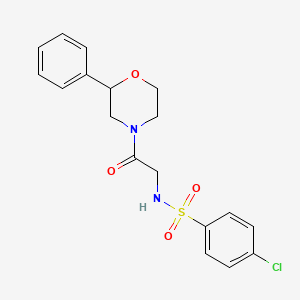

![1-({1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]azetidin-3-yl}sulfonyl)-2,3-dihydro-1H-indole](/img/structure/B2834752.png)

![3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2834755.png)

![1-(5-(2-hydroxyphenyl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2834756.png)

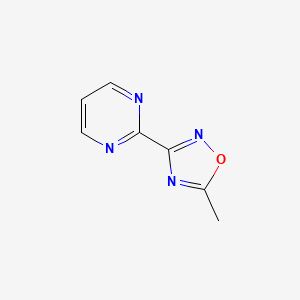

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2834760.png)